Silibinin B

Hepatoprotection Selectivity Cytotoxicity

For investigators requiring precise control over stereochemical variables, Silibinin B is the essential single diastereomer. Unlike generic silymarin extracts that carry undefined and variable ratios of silybin A and B, this standard is characterized for distinct stereochemistry at C-10 and C-11. Procure Silibinin B to eliminate batch-to-batch variability, ensure reliable chiral LC-MS/MS method validation, and achieve accurate quantification in stereoselective pharmacokinetic profiling and hepatoprotection assays where isosilybin cytotoxicity is a concern.

Molecular Formula C25H22O10
Molecular Weight 482.4 g/mol
CAS No. 142797-34-0
Cat. No. B146155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilibinin B
CAS142797-34-0
Synonyms2,3 Dehydrosilybin
2,3-dehydrosilybin
Alepa forte
Alepa-forte
Ardeyhepan
Cefasilymarin
durasilymarin
Hepa loges
Hepa Merz Sil
hepa-loges
Hepa-Merz Sil
HepaBesch
Hepar Pasc
Hepar-Pasc
Heparsyx
Heplant
Lagosa
legalon forte
silibin
silibinin
Silibinin A
Silibinin B
silybin
silybin A
silybin B
silybinin
Molecular FormulaC25H22O10
Molecular Weight482.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O
InChIInChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23-,24-,25+/m0/s1
InChIKeySEBFKMXJBCUCAI-WAABAYLZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silibinin B (CAS 142797-34-0): Pure Diastereomer of Silybin for Differentiated Pharmacological and Analytical Applications


Silibinin B (silybin B) is a flavonolignan diastereomer that, together with silybin A, constitutes the 1:1 mixture commercially known as silibinin or silybin [1]. It is one of the primary bioactive constituents isolated from Silybum marianum (milk thistle) extracts [2]. As an isolated single diastereomer, Silibinin B possesses distinct stereochemistry at C-10 and C-11 relative to silybin A, which confers stereoselective interactions with biological targets and differential pharmacokinetic behavior [3].

Silibinin B (142797-34-0) vs. Generic Silymarin or Mixed Silybin: Why Diastereomeric Purity Is a Critical Procurement Specification


Silibinin (often referred to as silybin) is not a single chemical entity but a 1:1 mixture of two diastereoisomers, silybin A and silybin B [1]. These diastereomers exhibit stereoselective differences in pharmacokinetic clearance, enzymatic inhibition potency, and cellular signaling effects [2]. Generic silymarin extracts contain variable and undefined ratios of these diastereomers alongside other flavonolignans, introducing significant batch-to-batch variability that confounds reproducibility in both research and industrial applications [3]. Consequently, procurement of a pure, well-characterized single diastereomer (Silibinin B) is essential for achieving reproducible experimental outcomes and for applications requiring defined stereochemical purity, such as chiral chromatography, target engagement studies, and pharmacokinetic profiling.

Quantitative Comparative Evidence: Silibinin B (CAS 142797-34-0) vs. Silybin A, Silymarin, and Other Flavonolignans


Silibinin B Exhibits Lower In Vitro Cytotoxicity in Non-Tumorigenic Hepatocytes Relative to Isosilybin B

In a comparative safety evaluation using Huh7 human hepatoma cells, Silibinin B demonstrated a favorable safety profile with cellular tolerance up to 80 μM, whereas the structurally related flavonolignan isosilybin B exhibited significant cytotoxicity at concentrations above 10 μM [1]. This represents an approximately 8-fold difference in the maximum tolerated concentration.

Hepatoprotection Selectivity Cytotoxicity

Silibinin B Demonstrates Comparable Potency to Silybin A in HCV RNA-Dependent RNA Polymerase Inhibition

In a direct enzymatic assay, Silibinin B inhibited the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp) activity with an IC50 value in the range of 75-100 μM. This potency was equivalent to that observed for silybin A under identical assay conditions [1]. Both diastereomers also inhibited HCV genotype 1b replicon replication and JFH1 infectious virus replication in cell culture.

Antiviral HCV Enzyme Inhibition

Silibinin B Displays Stereoselective Pharmacokinetics with Significantly Higher Apparent Clearance Relative to Silybin A

A clinical dose escalation study in healthy volunteers revealed stereoselective disposition of the silybin diastereomers. The apparent clearance of Silibinin B was significantly greater than that of silybin A [1]. This pharmacokinetic divergence highlights the importance of diastereomeric purity in studies where precise dosing and exposure are critical.

Pharmacokinetics ADME Stereoselectivity

Silibinin B Demonstrates Strong Antiproliferative Activity in Prostate Cancer Cells Comparable to Other Active Flavonolignans

In a comparative study of seven pure flavonolignans against advanced human prostate cancer PC3 cells, Silibinin B treatment resulted in strong inhibition of colony formation (p < 0.001) and robust cell cycle arrest after 72 hours of treatment. Its activity was comparable to that of silybin A, isosilybin A, and the reference mixture silibinin, while silydianin and silychristin showed only marginal effects (p < 0.05) [1]. The study also demonstrated differential effects on cyclin and CDK protein levels.

Antiproliferative Prostate Cancer Cell Cycle

Silibinin B Induces Apoptosis in K562 Leukemia Cells with Distinct ROS and Calcium Signaling Relative to Silybin A

In a direct comparative study of the diastereoisomers in human chronic myeloid leukemia K562 cells, both Silibinin B and silybin A showed stronger effects on cell growth inhibition and apoptosis induction than the silybin mixture [1]. However, compared with Silibinin B, silybin A showed significantly higher effects on the production of intracellular reactive oxygen species (ROS) and Ca²⁺ mobilization [1]. This indicates stereoselective signaling in apoptosis induction.

Apoptosis Leukemia Oxidative Stress

Recommended Research and Industrial Application Scenarios for Silibinin B (142797-34-0) Based on Quantitative Differentiation


Chiral Chromatography Method Development and Stereochemical Analysis

Silibinin B serves as an essential authentic reference standard for developing and validating chiral HPLC and LC-MS/MS methods aimed at resolving silybin diastereomers in complex biological matrices or herbal extracts [1]. Its defined stereochemistry is critical for establishing retention times, optimizing separation parameters, and quantifying individual diastereomers in pharmacokinetic studies where stereoselective clearance has been demonstrated [2].

In Vitro Hepatoprotection and Liver Cell Signaling Studies

Given its established high tolerance in Huh7 hepatoma cells (up to 80 μM) relative to the more cytotoxic isosilybin B (≤10 μM) [1], Silibinin B is a preferred tool for investigating hepatoprotective mechanisms without confounding cytotoxicity. This includes studies on TNF-α-induced NF-κB signaling, oxidative stress mitigation, and HCV host-cell interactions [1].

Pharmacokinetic and ADME Studies Requiring Defined Diastereomer Input

The documented stereoselective pharmacokinetics of silybin diastereomers in humans and rats [1][2] necessitate the use of pure Silibinin B as a calibration standard in LC-MS/MS bioanalytical assays. Its use ensures accurate quantification of plasma or tissue concentrations of the individual B diastereomer, which is essential for establishing precise exposure-response relationships in both preclinical and clinical studies.

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